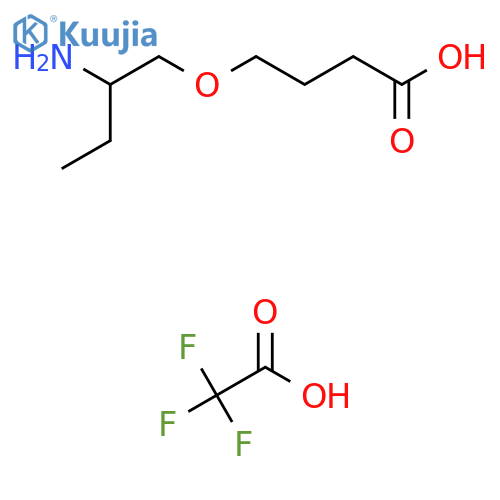Cas no 2731008-88-9 (4-(2-aminobutoxy)butanoic acid, trifluoroacetic acid)

2731008-88-9 structure
商品名:4-(2-aminobutoxy)butanoic acid, trifluoroacetic acid
CAS番号:2731008-88-9
MF:C10H18F3NO5
メガワット:289.248834133148
MDL:MFCD34562091
CID:5653894
PubChem ID:165587938
4-(2-aminobutoxy)butanoic acid, trifluoroacetic acid 化学的及び物理的性質
名前と識別子
-
- 2,2,2-Trifluoroacetic acid compound with 4-(2-aminobutoxy)butanoic acid (1:1)
- 2731008-88-9
- EN300-28257672
- 4-(2-aminobutoxy)butanoic acid; trifluoroacetic acid
- 4-(2-aminobutoxy)butanoic acid, trifluoroacetic acid
-
- MDL: MFCD34562091
- インチ: 1S/C8H17NO3.C2HF3O2/c1-2-7(9)6-12-5-3-4-8(10)11;3-2(4,5)1(6)7/h7H,2-6,9H2,1H3,(H,10,11);(H,6,7)
- InChIKey: MUWLLOQCOZTKIS-UHFFFAOYSA-N
- ほほえんだ: FC(C(=O)O)(F)F.O(CCCC(=O)O)CC(CC)N
計算された属性
- せいみつぶんしりょう: 289.11370716g/mol
- どういたいしつりょう: 289.11370716g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 9
- 重原子数: 19
- 回転可能化学結合数: 7
- 複雑さ: 211
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 110Ų
4-(2-aminobutoxy)butanoic acid, trifluoroacetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28257672-2.5g |
4-(2-aminobutoxy)butanoic acid, trifluoroacetic acid |
2731008-88-9 | 95% | 2.5g |
$2576.0 | 2023-09-09 | |
| Enamine | EN300-28257672-1.0g |
4-(2-aminobutoxy)butanoic acid, trifluoroacetic acid |
2731008-88-9 | 95% | 1g |
$1315.0 | 2023-06-04 | |
| Aaron | AR0290CZ-250mg |
4-(2-aminobutoxy)butanoicacid,trifluoroaceticacid |
2731008-88-9 | 95% | 250mg |
$919.00 | 2025-02-17 | |
| Enamine | EN300-28257672-10g |
4-(2-aminobutoxy)butanoic acid, trifluoroacetic acid |
2731008-88-9 | 95% | 10g |
$5652.0 | 2023-09-09 | |
| 1PlusChem | 1P02904N-5g |
4-(2-aminobutoxy)butanoicacid,trifluoroaceticacid |
2731008-88-9 | 95% | 5g |
$4774.00 | 2023-12-18 | |
| 1PlusChem | 1P02904N-50mg |
4-(2-aminobutoxy)butanoicacid,trifluoroaceticacid |
2731008-88-9 | 95% | 50mg |
$441.00 | 2024-05-07 | |
| 1PlusChem | 1P02904N-10g |
4-(2-aminobutoxy)butanoicacid,trifluoroaceticacid |
2731008-88-9 | 95% | 10g |
$7048.00 | 2023-12-18 | |
| Enamine | EN300-28257672-1g |
4-(2-aminobutoxy)butanoic acid, trifluoroacetic acid |
2731008-88-9 | 95% | 1g |
$1315.0 | 2023-09-09 | |
| Enamine | EN300-28257672-0.1g |
4-(2-aminobutoxy)butanoic acid, trifluoroacetic acid |
2731008-88-9 | 95% | 0.1g |
$457.0 | 2023-09-09 | |
| Enamine | EN300-28257672-0.25g |
4-(2-aminobutoxy)butanoic acid, trifluoroacetic acid |
2731008-88-9 | 95% | 0.25g |
$650.0 | 2023-09-09 |
4-(2-aminobutoxy)butanoic acid, trifluoroacetic acid 関連文献
-
Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666
-
2. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697
-
Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768
-
4. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
-
Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329
2731008-88-9 (4-(2-aminobutoxy)butanoic acid, trifluoroacetic acid) 関連製品
- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)
- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)
- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)
- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)
- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)
- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)
- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)
- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)
- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
